2-Acetamido-3-(2-fluorophenyl)propanoic acid
Description
Chemical Identity and Structural Classification
This compound (CAS 66574-84-3) belongs to the class of fluorinated non-canonical amino acids. Its molecular formula, C₁₁H₁₂FNO₃ , reflects a phenylalanine backbone modified by an acetamido group at the α-carbon and a fluorine atom at the ortho position of the phenyl ring. The IUPAC name, This compound , underscores its substitution pattern.
Structural Features:
- Backbone: Propanoic acid with an acetamido (-NHAc) group at C2.
- Aromatic System: 2-Fluorophenyl substituent at C3.
- Stereochemistry: Exists as racemic (DL) or enantiopure (R/S) forms, with the (R)-enantiomer (CID 735934) being structurally characterized.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 225.22 g/mol | |
| SMILES | CC(=O)NC(CC1=CC=CC=C1F)C(=O)O | |
| XLogP3 | 0.957 |
The fluorine atom’s electronegativity (3.98 Pauling scale) introduces dipole moments and steric effects, altering electronic distribution and conformational preferences compared to non-fluorinated analogs.
Historical Context in Fluorinated Amino Acid Research
The synthesis of fluorinated amino acids began in the mid-20th century, driven by interest in fluorine’s bioisosteric properties. Early work focused on 4-fluoro-L-threonine, the only naturally occurring fluoro amino acid. The development of this compound emerged from advances in:
- Enzymatic Fluorination: Discovery of fluorinases in Streptomyces cattleya (2002), enabling C-F bond formation under mild conditions.
- Synthetic Methods: Transition-metal catalysis (e.g., Pd-mediated cross-coupling) and Erlenmeyer azlactone strategies for stereoselective fluorination.
By the 2010s, fluorinated phenylalanines became pivotal in protein engineering, with studies demonstrating enhanced thermal stability in fluorinated proteins like α4F3a.
Position Within Phenylalanine Derivative Chemistry
This compound is part of a broader family of modified phenylalanines, including:
- Halogenated Derivatives: e.g., 3-chloro- or 4-bromophenylalanine.
- Methylated Analogs: e.g., para-methylphenylalanine.
- Multi-Fluorinated Variants: e.g., 2,6-difluorophenylalanine (CAS 266360-50-3).
Key Differentiators:
Significance in Organofluorine Biochemistry
Fluorination confers unique biochemical properties:
- Metabolic Stability: Resistance to oxidative degradation due to C-F bond strength (~485 kJ/mol).
- Enhanced Binding Affinity: Fluorine’s polar hydrophobicity improves interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors).
- 19F NMR Probes: The fluorine atom serves as a non-perturbing spectroscopic label for studying protein dynamics.
Applications include:
Properties
IUPAC Name |
2-acetamido-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-4-2-3-5-9(8)12/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZPFAQDTBSPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305639 | |
| Record name | N-Acetyl-2-fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66574-84-3 | |
| Record name | N-Acetyl-2-fluorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66574-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-2-fluoro-3-phenyl-DL-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066574843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 66574-84-3 | |
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| Record name | N-Acetyl-2-fluorophenylalanine | |
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| Record name | N-acetyl-2-fluoro-3-phenyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
2-Acetamido-3-(2-fluorophenyl)propanoic acid, a compound with potential therapeutic applications, has garnered attention in recent pharmacological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound is a derivative of phenylalanine, characterized by the presence of an acetamido group and a fluorophenyl moiety. Its chemical structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, which may be linked to its structural features that allow for binding in the active sites of these enzymes.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, potentially reducing oxidative stress in cellular environments.
Pharmacological Studies
Recent studies have investigated the pharmacological effects of this compound. Key findings include:
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties. In vitro studies demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
- Cytotoxic Effects : In cancer cell lines, the compound exhibited cytotoxicity with an IC50 value of approximately 30 µM, suggesting its potential as an anticancer agent.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against various bacterial strains. The results indicated a dose-dependent response, with maximum inhibition observed against Staphylococcus aureus and Escherichia coli.
- Case Study on Cancer Cell Lines : In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with the compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis revealed a significant rise in early apoptotic cells after 48 hours of treatment.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Concentration (µg/mL or µM) | Reference |
|---|---|---|---|
| Antimicrobial | Growth inhibition | 50 | |
| Cytotoxicity | Induction of apoptosis | 30 | |
| Antioxidant | Reduction of oxidative stress | Variable |
Safety and Toxicology
Safety assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicity and long-term effects.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural features make it a candidate for various medicinal applications:
- Anti-inflammatory Properties :
- Drug Development :
-
Synthesis of Bioactive Compounds :
- 2-Acetamido-3-(2-fluorophenyl)propanoic acid can serve as a precursor for synthesizing various bioactive compounds, which are essential in pharmacological research. The compound's ability to undergo further chemical modifications allows for the creation of analogues with potentially improved biological activities .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various derivatives of this compound. Results indicated that certain derivatives exhibited comparable efficacy to established NSAIDs, suggesting potential for development as new anti-inflammatory agents .
Case Study 2: Synthesis and Biological Evaluation
Research focused on synthesizing analogues of this compound demonstrated its role as an effective inhibitor of specific biological pathways related to inflammation. The synthesized compounds were evaluated for their biological activity, showing promising results in preclinical models .
Preparation Methods
Erlenmeyer Azalactone Method
In this approach, 2-fluorobenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form an oxazolone intermediate. Subsequent reductive cleavage of the oxazolone using red phosphorus and hydroiodic acid yields the racemic amino acid. For example, a three-component reaction of 2-fluorobenzaldehyde (50a ), N-acetylglycine (51a ), and acetic anhydride generates oxazolone 52a , which is reduced to this compound (53a ) in yields exceeding 70%.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Oxazolone Formation | Acetic anhydride, NaOAc, 100°C, 6 hr | 85% | |
| Reductive Cleavage | Red P, HI, 110°C, 12 hr | 72% |
Catalytic Hydrogenation
An alternative route employs catalytic hydrogenation of α-amidocinnamic acid derivatives. For instance, hydrogenation of 63 (derived from 2-fluorobenzaldehyde and N-acetylglycine) using palladium on carbon (Pd/C) under 50 psi H₂ produces the target compound with moderate enantiomeric excess (ee). This method is advantageous for scalability but requires chiral ligands or enzymatic resolution to achieve high stereopurity.
Stereoselective Synthesis
Enzymatic Resolution
Racemic mixtures of this compound can be resolved using proteases or acylases. For example, subtilisin Carlsberg selectively hydrolyzes the ester group of N-benzyloxycarbonyl (Cbz) derivatives, yielding enantiomerically pure (S)-configured products. Similarly, acylase-mediated hydrolysis of N-acetyl intermediates under mild conditions (pH 8.0, 40°C) achieves >99% ee for the desired (S)-enantiomer.
Asymmetric Hydrogenation
Transition-metal-catalyzed asymmetric hydrogenation offers a direct route to enantiopure products. Using ferrocene-based ligands like Me-BoPhoz, α-amidocinnamic acid derivatives undergo hydrogenation to afford (S)-2-acetamido-3-(2-fluorophenyl)propanoic acid with 94% ee. This method avoids racemization and is suitable for industrial applications.
Industrial-Scale Processes
Custom Synthesis and Optimization
Industrial production emphasizes cost-effectiveness and reproducibility. Patents disclose optimized steps such as:
- O-Methylation : Reacting (R)-2-acetamido-N-benzyl-3-hydroxypropanamide with dimethyl sulfate in hydrocarbon solvents (e.g., toluene) at 0–5°C, achieving >95% conversion.
- Crystallization : Purification via slurry washing with ethyl acetate or methyl tert-butyl ether removes byproducts and enhances purity to ≥95%.
Representative Industrial Protocol
- Acetylation : (R)-2-amino-3-hydroxypropanoic acid is treated with acetic anhydride in acetic acid (30–35°C, 24 hr).
- Coupling : The acetylated intermediate reacts with benzylamine using 4-methylmorpholine and isobutyl chloroformate in tetrahydrofuran (THF).
- Methylation : Selective O-methylation with dimethyl sulfate and NaOH yields the methoxy derivative.
Purification and Characterization
Q & A
Q. How does fluorination impact the compound’s stability under UV/visible light?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1B guidelines). The 2-fluorophenyl group may increase photostability compared to chloro analogs. Use amber vials and assess degradation via UPLC-PDA at 254 nm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
